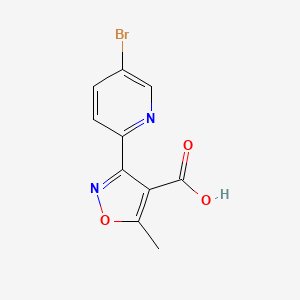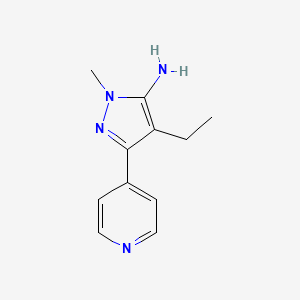
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a butan-2-yl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butan-2-yl group and the chlorine atom. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group can be introduced by oxidizing a methyl group at the fourth position using potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The compound can be reduced to form 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: 3-(butan-2-yl)-6-aminoquinoline-4-carboxylic acid, 3-(butan-2-yl)-6-thioquinoline-4-carboxylic acid.
科学研究应用
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.
作用机制
The mechanism of action of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors involved in disease mechanisms.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the butan-2-yl and chlorine substituents.
6-Chloroquinoline-4-carboxylic acid: Lacks the butan-2-yl group.
3-(butan-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group, chlorine atom, and carboxylic acid group in specific positions on the quinoline ring can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
3-butan-2-yl-6-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI 键 |
PZZUKOKEOHIWKD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


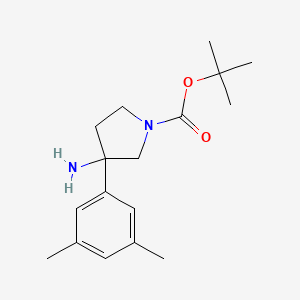
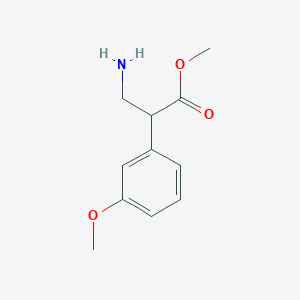
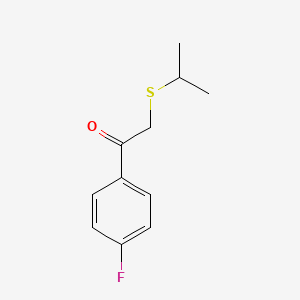
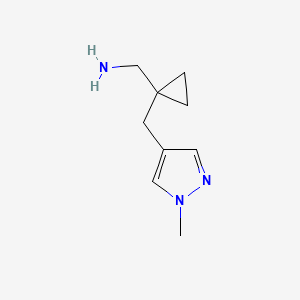

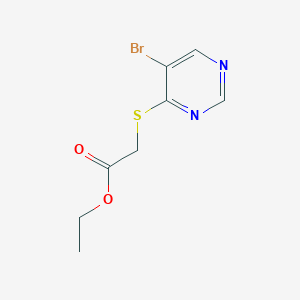
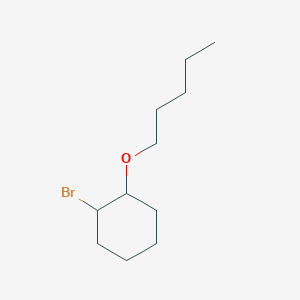
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
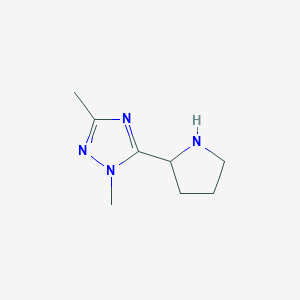
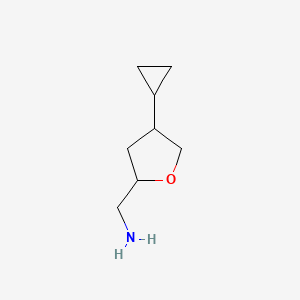
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
